N-({[3,3'-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S4/c1-10-2-3-14(20-10)21(16,17)15-7-13-6-12(9-19-13)11-4-5-18-8-11/h2-6,8-9,15H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAKTITWKUZGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bithiophene core: This can be achieved through the coupling of two thiophene units using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the bithiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methylation of the thiophene ring: The final step involves the methylation of the thiophene ring, which can be done using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of N-({[3,3’-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
Chemistry
N-({[3,3'-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide serves as a building block in the synthesis of more complex organic compounds. Its unique structure allows for modifications that can lead to new materials with tailored properties for various applications.
Biology
The compound has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties. Studies have shown that it can interact with specific molecular targets, modulating biological pathways that may lead to therapeutic effects.
Case Study: Anticancer Activity
A notable study evaluated the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC₅₀ Value (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 36 | Induction of apoptosis |
| HeLa | 34 | Caspase activation and morphological changes |
| MCF-7 | 69 | Increased apoptotic cell population |
This study indicated significant cytotoxicity across various cancer types, suggesting that the compound may induce programmed cell death through mechanisms involving caspase activation .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic applications. Its sulfonamide group is known for imparting antibacterial properties, making it a candidate for drug development against resistant bacterial strains.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. In vitro studies have demonstrated effectiveness against various pathogens, supporting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. Its electronic properties allow it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent cellular damage.
Comparison with Similar Compounds
Sulfonamide Derivatives with Aromatic Cores
N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides (5a–5d) :
These compounds () feature a phenyl ring substituted with sulfamoyl and alkanamide groups. Unlike the target compound’s thiophene-based core, these derivatives utilize a benzene ring, which reduces π-conjugation and electron richness. The alkyl chain length (C4–C7) in 5a–5d correlates with decreasing melting points (180–182°C for butyramide vs. 143–144°C for heptanamide), suggesting that the rigid bithiophene in the target compound may confer higher thermal stability .- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide: This derivative () incorporates a chlorinated methoxyphenyl group, enhancing steric bulk and electronegativity.
Thiophene-Based Sulfonamides
- 5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide (CAS 61998-36-5): This analog () replaces the bithiophene unit with a tetrahydrofuran-methyl group, significantly altering solubility and steric profile. The molecular formula (C10H15NO3S2) indicates lower molecular weight compared to the target compound, which likely has a larger structure (C14H14N2O2S3 estimated), affecting pharmacokinetic properties like membrane permeability .
- 5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide (CAS 404964-12-1): A benzothiophene derivative () with a propylsulfonylphenyl group. However, the chloro and methyl substituents may introduce steric hindrance absent in the target compound’s simpler thiophene system .
Physicochemical Properties
| Compound | Core Structure | Substituents | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 3,3'-Bithiophene | 5-Methylthiophene-2-sulfonamide | Not reported | ~342.4 (estimated) |
| N-(4-Sulfamoylphenyl)butyramide (5a) | Phenyl | Butyramide | 180–182 | 327.4 |
| 5-Methyl-N-(THF-methyl)sulfonamide | Thiophene | Tetrahydrofuran-methyl | Not reported | 261.4 |
| 5-Chloro-3-methyl-benzothiophene | Benzothiophene | Propylsulfonylphenyl | Not reported | 428.9 |
Key Observations :
- Thiophene-based compounds generally exhibit lower melting points than benzene analogs due to reduced symmetry.
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bithiophene moiety linked to a sulfonamide group, which is known for its diverse biological activities. The presence of the thiophene ring enhances its electronic properties, making it a candidate for various biological applications.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against a range of pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
- The minimal inhibitory concentration (MIC) values for related derivatives range from 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects .
-
Mechanism of Action :
- The mechanism of action primarily involves the inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). For example, compounds have shown IC50 values for DNA gyrase inhibition ranging from 12.27 to 31.64 µM and DHFR inhibition at 0.52 to 2.67 µM .
- The sulfonamide group can disrupt folate synthesis in bacteria, which is crucial for their growth and replication.
- Antibiofilm Activity :
Study 1: In Vitro Evaluation of Antimicrobial Properties
A study evaluated several derivatives of sulfonamides, including those structurally related to this compound. The results indicated:
- MIC Values : Range from 0.22 to 0.25 µg/mL against tested pathogens.
- Biofilm Inhibition : Significant reduction in biofilm formation compared to controls.
- Synergistic Effects : Demonstrated enhanced activity when combined with other antibiotics .
Study 2: Cytotoxicity and Selectivity
Another investigation focused on the cytotoxic effects of sulfonamide complexes on cancer cell lines (HeLa and WM35). The findings included:
- Cytotoxic Activity : Compounds displayed selective cytotoxicity with IC50 values indicating low toxicity towards normal cells.
- Mechanism Insights : The compounds were shown to induce apoptosis in cancer cells through specific pathways involving mitochondrial disruption .
Data Summary
| Biological Activity | Observations |
|---|---|
| Antimicrobial Efficacy | MIC values: 0.22 - 0.25 µg/mL |
| DNA Gyrase Inhibition | IC50: 12.27 - 31.64 µM |
| DHFR Inhibition | IC50: 0.52 - 2.67 µM |
| Biofilm Formation | Significant reduction compared to Ciprofloxacin |
| Cytotoxicity | Selective against cancer cells with low toxicity |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-({[3,3'-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide, and how can purity be optimized?
- Answer : The synthesis typically involves a multi-step process:
- Step 1 : Suzuki coupling to introduce the bithiophene moiety, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (60–80°C) for cross-coupling efficiency .
- Step 2 : Sulfonamide formation via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine to neutralize HCl byproducts .
- Purity optimization : Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (≥95% purity threshold) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Resolves regioselectivity in the bithiophene core (e.g., distinguishing 3,3' vs. 2,2' linkages) and confirms sulfonamide NH protons (δ 7.8–8.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ peak within 0.001 Da accuracy) .
- FT-IR : Identifies sulfonamide S=O stretches (1350–1300 cm⁻¹) and thiophene C-S bonds (700–600 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges in bithiophene functionalization be addressed during synthesis?
- Answer :
- Electrophilic aromatic substitution (EAS) : Use directing groups (e.g., piperidino substituents) to guide formylation to the 4-position via Vilsmeier-Haack reactions .
- Deprotonation strategies : For 5'-selectivity, employ n-BuLi to deprotonate the acidic 5'-H (δ ~7.05–7.11 ppm in NMR) followed by DMF quenching .
- Computational modeling : Density Functional Theory (DFT) predicts electron density distribution to rationalize regioselectivity outcomes .
Q. What methodologies assess the compound’s charge transport properties for organic electronics?
- Answer :
- Hole/electron mobility : Use space-charge-limited current (SCLC) measurements in thin-film devices (ITO/PEDOT:PSS/active layer/MoO₃/Ag) .
- Bandgap engineering : UV-vis-NIR spectroscopy and cyclic voltammetry determine HOMO/LUMO levels. For example, thiophene derivatives often exhibit HOMO ≈ -5.2 eV, suitable for organic photovoltaics (OPVs) .
- Morphology analysis : Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GI-XRD) correlate crystallinity with charge transport efficiency .
Q. How can contradictory data on biological activity (e.g., FABP4 inhibition vs. cytotoxicity) be resolved?
- Answer :
- Dose-response assays : Establish IC₅₀ values across multiple cell lines (e.g., HepG2, HEK293) to differentiate target-specific effects from off-target toxicity .
- Structural analogs : Compare activity of methylthiophene-sulfonamide derivatives with modified substituents (e.g., ethyl vs. trifluoromethyl groups) to identify pharmacophores .
- Molecular docking : Simulate binding to FABP4’s fatty acid-binding pocket using AutoDock Vina; validate with isothermal titration calorimetry (ITC) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Answer :
- Process analytical technology (PAT) : Inline FT-IR monitors reaction progress in real-time, ensuring consistent intermediates .
- Continuous flow chemistry : Enhances reproducibility for Suzuki coupling steps by maintaining precise temperature/residence time control .
- DoE (Design of Experiments) : Optimize variables (e.g., catalyst loading, solvent ratios) via response surface methodology (RSM) .
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting NMR data for sulfonamide proton environments?
- Answer :
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in sulfonamide groups) by acquiring spectra at 25°C vs. 50°C .
- 2D NMR (COSY, NOESY) : Confirm through-space interactions between sulfonamide NH and adjacent thiophene protons .
- Deuteration studies : Replace NH with ND via D₂O exchange to verify peak assignments .
Q. What computational tools predict the compound’s reactivity in electrophilic substitution reactions?
- Answer :
- Fukui functions : Calculate local electrophilicity (ƒ⁺) to identify reactive sites (e.g., 4-position on bithiophene) .
- Molecular electrostatic potential (MEP) maps : Visualize electron-rich regions prone to electrophilic attack .
- TD-DFT : Simulate UV-vis spectra to validate experimental λ_max shifts post-functionalization .
Tables
Table 1 : Key Synthetic Parameters for Bithiophene Functionalization
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, DMF, 80°C, 12 h | 72 | 98 | |
| Sulfonamide Formation | Et₃N, CH₂Cl₂, 0°C → RT, 6 h | 85 | 95 | |
| Purification | Column chromatography (Hex/EA 3:1) | — | 99 |
Table 2 : Electronic Properties of Thiophene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Reference |
|---|---|---|---|---|
| N-({[3,3'-bithiophene]-5-yl}methyl) | -5.3 | -3.1 | 2.2 | |
| Poly(3-hexylthiophene) (P3HT) | -5.0 | -3.2 | 1.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
